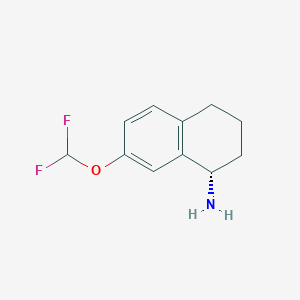![molecular formula C13H18FN B11892923 2-[(2-Fluorophenyl)methyl]azepane CAS No. 383131-20-2](/img/structure/B11892923.png)
2-[(2-Fluorophenyl)methyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)methyl]azepane is an organic compound belonging to the azepane family. Azepanes are seven-membered nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry and material science. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl]azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This method uses palladium trifluoroacetate and boron trifluoride diethyl etherate as catalysts in dichloromethane solvent.
Industrial Production Methods
. This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepane compounds.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)methyl]azepane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of novel inhibitors and DNA binding reagents.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to the modulation of biological activities. The compound can inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: A seven-membered nitrogen-containing heterocycle without the fluorophenyl group.
2-(2-Fluorophenyl)azepane: A similar compound with slight structural variations.
Uniqueness
2-[(2-Fluorophenyl)methyl]azepane is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it more effective in various applications compared to its analogs.
Propriétés
Numéro CAS |
383131-20-2 |
|---|---|
Formule moléculaire |
C13H18FN |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
2-[(2-fluorophenyl)methyl]azepane |
InChI |
InChI=1S/C13H18FN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2 |
Clé InChI |
QNMJPMZZUZRPCW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



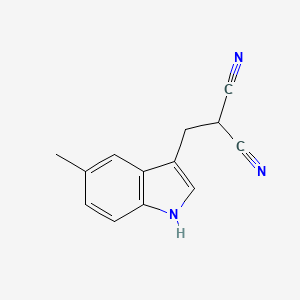

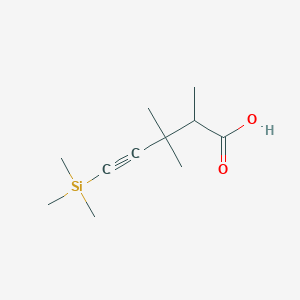

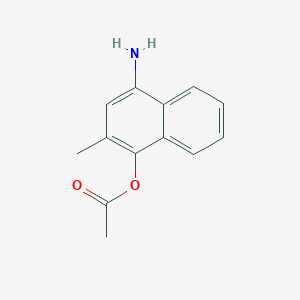

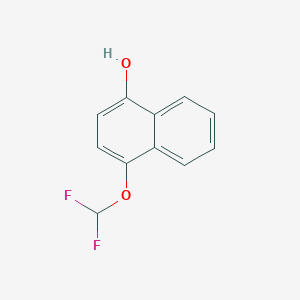
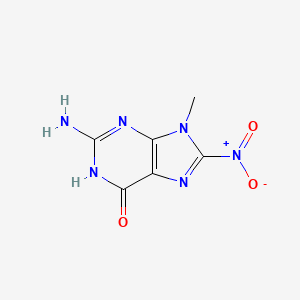
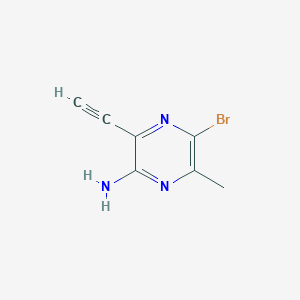
![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)
